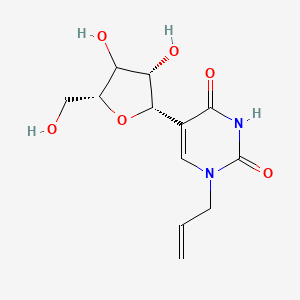
N1-Allylpseudouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-Allylpseudouridine is a purine nucleoside analog known for its broad antitumor activity, particularly targeting indolent lymphoid malignancies. This compound is a derivative of pseudouridine, where an allyl group is attached to the nitrogen at position 1 of the pseudouridine molecule. It has shown potential in various scientific research applications due to its unique chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-Allylpseudouridine typically involves the modification of pseudouridine. The allylation process can be achieved through a series of chemical reactions, including the use of allyl halides in the presence of a base. The reaction conditions often require controlled temperatures and specific solvents to ensure the successful attachment of the allyl group to the pseudouridine molecule .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis processes, utilizing automated reactors and continuous flow systems to optimize yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), ensures the isolation of high-purity this compound for research and therapeutic applications .
Chemical Reactions Analysis
Types of Reactions
N1-Allylpseudouridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, which may have distinct biological activities.
Reduction: Reduction reactions can modify the allyl group or other functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pseudouridine analogs .
Scientific Research Applications
N1-Allylpseudouridine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of novel nucleoside analogs with potential therapeutic properties.
Biology: Studied for its role in RNA modification and its impact on RNA stability and function.
Medicine: Investigated for its antitumor activity and potential use in cancer therapy, particularly for targeting lymphoid malignancies.
Industry: Utilized in the development of RNA-based therapeutics and vaccines, leveraging its ability to enhance RNA stability and reduce immunogenicity
Mechanism of Action
N1-Allylpseudouridine exerts its effects through several mechanisms:
Inhibition of DNA Synthesis: The compound interferes with DNA synthesis, leading to the inhibition of cell proliferation.
Induction of Apoptosis: It induces programmed cell death (apoptosis) in cancer cells, contributing to its antitumor activity.
RNA Modification: As a nucleoside analog, it can be incorporated into RNA, affecting RNA stability and function, and potentially altering gene expression.
Comparison with Similar Compounds
Similar Compounds
Pseudouridine: The parent compound of N1-Allylpseudouridine, known for its role in RNA modification and stability.
N1-Methylpseudouridine: Another derivative of pseudouridine, used in mRNA vaccines for its ability to enhance protein translation and reduce immunogenicity.
5-Methylcytosine: A modified nucleoside used in synthetic mRNAs to avoid immune responses and cytotoxicity
Uniqueness
This compound is unique due to its allyl group, which imparts distinct chemical and biological properties compared to other pseudouridine derivatives. Its ability to inhibit DNA synthesis and induce apoptosis makes it a valuable compound for cancer research and therapy .
Properties
Molecular Formula |
C12H16N2O6 |
|---|---|
Molecular Weight |
284.26 g/mol |
IUPAC Name |
5-[(2S,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-prop-2-enylpyrimidine-2,4-dione |
InChI |
InChI=1S/C12H16N2O6/c1-2-3-14-4-6(11(18)13-12(14)19)10-9(17)8(16)7(5-15)20-10/h2,4,7-10,15-17H,1,3,5H2,(H,13,18,19)/t7-,8?,9+,10+/m1/s1 |
InChI Key |
WBEHOTJAWMHVNB-ITRGKUQCSA-N |
Isomeric SMILES |
C=CCN1C=C(C(=O)NC1=O)[C@H]2[C@H](C([C@H](O2)CO)O)O |
Canonical SMILES |
C=CCN1C=C(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















